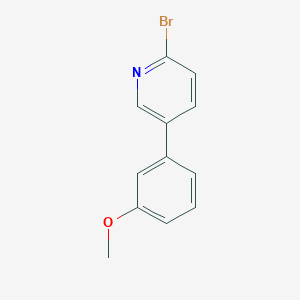

2-Bromo-5-(3-methoxyphenyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

193344-40-0 |

|---|---|

Molecular Formula |

C12H10BrNO |

Molecular Weight |

264.12 g/mol |

IUPAC Name |

2-bromo-5-(3-methoxyphenyl)pyridine |

InChI |

InChI=1S/C12H10BrNO/c1-15-11-4-2-3-9(7-11)10-5-6-12(13)14-8-10/h2-8H,1H3 |

InChI Key |

SBJYZUUWFZDWOU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CN=C(C=C2)Br |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of 2 Bromo 5 3 Methoxyphenyl Pyridine

Reactivity at the Bromine Center

The carbon-bromine bond at the 2-position of the pyridine (B92270) ring is the most versatile site for synthetic modification. Its reactivity is dominated by two major pathways: transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Transition Metal-Catalyzed Cross-Coupling for Further Elaboration

The bromine atom serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to building molecular complexity from the 2-bromo-5-(3-methoxyphenyl)pyridine core.

Suzuki-Miyaura Coupling: This is one of the most widely used methods to form a new carbon-carbon bond by coupling the bromopyridine with an organoboron reagent, typically a boronic acid or a boronic ester. libretexts.orgyoutube.com The reaction is catalyzed by a palladium(0) complex, which is generated in situ from a precursor like palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0). libretexts.orgresearchgate.net A base is required to facilitate the transmetalation step of the catalytic cycle. libretexts.org This method allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 2-position.

Buchwald-Hartwig Amination: This reaction provides a powerful route to synthesize arylamines by coupling the bromopyridine with a primary or secondary amine. acs.orgacs.orgnih.gov Similar to the Suzuki coupling, it relies on a palladium catalyst, but it specifically utilizes bulky, electron-rich phosphine (B1218219) ligands (such as dppp (B1165662) or BINAP) and a strong, non-nucleophilic base like sodium tert-butoxide. acs.orgchemspider.com This transformation is crucial for accessing N-arylated pyridine derivatives.

The table below summarizes typical conditions for these key cross-coupling reactions as applied to 2-bromopyridine (B144113) substrates.

| Reaction Type | Coupling Partner | Catalyst/Precursor | Ligand | Base | Typical Solvent | Resulting Bond |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, etc. | K₂CO₃, Na₂CO₃, K₃PO₄ | Toluene, Dioxane, aq. iPrOH | C-C |

| Buchwald-Hartwig Amination | R¹R²NH | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, dppp, XPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | C-N |

| Carbonylative Suzuki Coupling | R-B(OH)₂ + CO | Pd(OAc)₂ | cataCXium A | (Base-Free) | Dioxane | C-C(O) |

This table presents generalized conditions based on reactions with various 2-bromopyridines.

Nucleophilic Aromatic Substitution Potential

The pyridine ring is an electron-deficient heterocycle, a property that is enhanced by the electron-withdrawing nature of the ring nitrogen. This electronic characteristic makes the carbon atoms, particularly at the 2- and 4-positions, susceptible to attack by nucleophiles. Consequently, the bromine atom at the C-2 position of this compound can be displaced through a nucleophilic aromatic substitution (SNAr) mechanism. youtube.comyoutube.com

In this pathway, a nucleophile attacks the carbon bearing the bromine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. youtube.com The aromaticity of the pyridine ring is temporarily disrupted in this step. Aromaticity is then restored as the bromide ion, a good leaving group, is expelled. youtube.com This reaction is often slower than substitutions on more activated systems like acid chlorides and may require heating to proceed at a practical rate. youtube.com Common nucleophiles used in SNAr reactions with halopyridines include amines, alkoxides, and thiolates, allowing for the direct introduction of nitrogen, oxygen, and sulfur functionalities. researchgate.net

Transformations Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom imparts Lewis basicity and nucleophilicity, making it a key site for chemical transformations.

Coordination Chemistry and Ligand Formation

The nitrogen atom of the pyridine ring can readily donate its lone pair of electrons to a metal center, functioning as a classic L-type ligand in coordination chemistry. wikipedia.orgacs.org This allows this compound to form a wide variety of coordination complexes with transition metals such as ruthenium, palladium, iron, and chromium. wikipedia.orgdigitellinc.comnih.gov The formation of these metal-ligand bonds can significantly alter the electronic properties and reactivity of the pyridine ring itself. For instance, coordination to an electron-deficient metal center can render the pyridine ring more electrophilic and susceptible to further reactions. thieme-connect.de The nature of the substituents on the pyridine ring, such as the bromo and methoxyphenyl groups, can influence the steric and electronic properties of the ligand, thereby tuning the stability and reactivity of the resulting metal complex. nih.gov

Reactivity of the Methoxyphenyl Moiety

The methoxy (B1213986) group on the phenyl ring is generally stable but can be targeted for specific transformations, most notably demethylation, to unmask a phenolic hydroxyl group.

Demethylation Reactions

The cleavage of the methyl-aryl ether bond is a common transformation in organic synthesis. For a substrate like this compound, this reaction would convert the methoxy group into a hydroxyl group, yielding the corresponding phenol. Several reagents are known to effect this transformation.

A classic, albeit harsh, method involves heating the aryl methyl ether with molten pyridinium (B92312) hydrochloride at temperatures between 180-220 °C. wikipedia.orgrsc.org The reaction proceeds via protonation of the ether oxygen by the pyridinium ion, followed by nucleophilic attack of the chloride ion on the methyl group. wikipedia.org More modern and milder methods have also been developed. For example, L-selectride has been shown to be effective for the chemoselective demethylation of methoxypyridine derivatives, offering a potentially more functional-group-tolerant alternative. elsevierpure.com Another common reagent for this purpose is boron tribromide (BBr₃). This powerful Lewis acid readily coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond.

Potential for Electrophilic Aromatic Substitution

The reactivity of this compound towards electrophilic aromatic substitution (EAS) is influenced by the electronic properties of both the pyridine and the phenyl rings, as well as the directing effects of the existing substituents. The pyridine ring is generally deactivated towards EAS compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. The bromine atom at the 2-position further deactivates the pyridine ring through its inductive electron-withdrawing effect, although its lone pairs can participate in resonance.

The 3-methoxyphenyl (B12655295) substituent, on the other hand, contains an activating methoxy group on the phenyl ring. The methoxy group is an ortho-, para-director, meaning it will direct incoming electrophiles to the positions ortho and para to itself. In the context of the entire molecule, the positions on the phenyl ring are more susceptible to electrophilic attack than the deactivated pyridine ring.

Considering the directing effects of the substituents on the phenyl ring of this compound, the potential sites for electrophilic aromatic substitution are the carbon atoms ortho and para to the methoxy group. The table below outlines the expected reactivity at different positions on the phenyl ring.

| Position on Phenyl Ring | Electronic Effect of Methoxy Group | Predicted Reactivity towards EAS |

|---|---|---|

| C2' (ortho) | Activating | High |

| C4' (ortho) | Activating | High |

| C6' (para) | Activating | High |

| C5' (meta) | - | Low |

| C1' (ipso) | - | Low |

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.comlibretexts.org For instance, nitration using a mixture of nitric and sulfuric acid would likely introduce a nitro group at the ortho or para positions of the methoxy group on the phenyl ring. libretexts.org Similarly, bromination in the presence of a Lewis acid catalyst like FeBr₃ would favor substitution at these activated positions. lumenlearning.com

Functional Group Interconversions and Directed Functionalization

The structure of this compound offers multiple sites for functional group interconversions and directed functionalization, enabling the synthesis of a variety of derivatives.

Oxidation and Reduction Processes

The methoxy group on the phenyl ring can potentially be cleaved to a hydroxyl group under harsh acidic conditions, such as with hydrobromic acid, or through the use of Lewis acids like boron tribromide. This transformation would yield 2-bromo-5-(3-hydroxyphenyl)pyridine, a key intermediate for further derivatization.

Reduction of the pyridine ring is also a possibility, although it typically requires strong reducing agents and harsh conditions. Catalytic hydrogenation, for example, could lead to the saturation of the pyridine ring to form a piperidine (B6355638) derivative. However, this process might also result in the cleavage of the carbon-bromine bond.

A patent describes the reduction of a nitro group on a pyridine ring to an amine using reducing agents like palladium on carbon, reduced iron powder, or hydrazine (B178648) hydrate. google.com While this compound does not have a nitro group, this demonstrates the feasibility of reductions on substituted pyridines. google.com

Selective C-H Activation and Functionalization Strategies (e.g., Ruthenium-catalyzed)

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds. researchgate.netsnnu.edu.cn Ruthenium-catalyzed reactions, in particular, have shown great utility in the arylation of C-H bonds. researchgate.netacs.orgacs.org

For this compound, a ruthenium catalyst could potentially mediate the coupling of the pyridine or phenyl ring with various coupling partners. The directing group plays a crucial role in determining the regioselectivity of such reactions. In the absence of a strong directing group, the inherent reactivity of the C-H bonds would govern the outcome.

Research has demonstrated the ruthenium-catalyzed C-H arylation of various aromatic compounds, including those with halogen substituents. acs.org The tolerance of functional groups like methoxy and bromo suggests that similar strategies could be applied to this compound for the introduction of new aryl groups at specific positions. The table below summarizes some examples of ruthenium-catalyzed C-H functionalization.

| Substrate | Catalyst System | Coupling Partner | Product | Reference |

|---|---|---|---|---|

| Aryl Carboxylic Acids | Ru(II) catalyst | Aryl Halides | Biaryl Carboxylic Acids | acs.org |

| Fluoroarenes | η⁶-Arene-Ru Complexes | Aryl Halides | Arylated Fluoroarenes | acs.org |

| Benzylic Amines | Ru(II) catalyst | Aryl Halides | Arylated Benzylic Amines | researchgate.net |

Reactions with Carbonyl Reagents and Isothiocyanates

The bromine atom at the 2-position of the pyridine ring can be converted into an organometallic species, for example, through a Grignard reaction. This organometallic intermediate can then react with various electrophiles, including carbonyl compounds. For instance, a patent describes the reaction of a Grignard reagent derived from 2,5-dibromopyridine (B19318) with DMF to form 2-bromo-5-formylpyridine. google.com A similar approach could be used with this compound to introduce an aldehyde or ketone group.

Isothiocyanates are another class of reagents that can react with nucleophiles. While direct reaction with this compound is unlikely, conversion of the bromo-pyridine to an amino-pyridine would open up pathways for reaction with isothiocyanates to form thiourea (B124793) derivatives. researchgate.netresearchgate.net These thioureas can then be cyclized to form various heterocyclic systems. researchgate.net

Computational and Theoretical Investigations of 2 Bromo 5 3 Methoxyphenyl Pyridine and Analogues

Density Functional Theory (DFT) Studies

DFT has become a powerful tool for examining the electronic structure and properties of molecules. For 2-bromo-5-(3-methoxyphenyl)pyridine and related compounds, DFT studies offer a detailed understanding of their fundamental chemical characteristics.

Geometry Optimization and Conformational Analysis

In the solid state, crystal packing forces can lead to different conformations compared to the gas phase or in solution. For instance, the crystal structure of 2-bromo-5-methylpyridine (B20793) shows a planar molecule. researchgate.net Computational studies on similar structures, like 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, have shown good agreement between the optimized geometry and the experimentally determined crystal structure. researchgate.net These studies often utilize basis sets like 6-311++G(d,p) to achieve a high level of accuracy. niscpr.res.inekb.eg

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and chemical stability.

For various bromo-substituted heterocyclic compounds, DFT calculations have been employed to determine the energies of these orbitals. For example, in a study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the HOMO-LUMO gap was calculated to be 4.343 eV. researchgate.net In another related compound, 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3-H-imidazo[4,5-b]pyridine, the calculated HOMO-LUMO energy gap is 2.3591 eV. iucr.org These values indicate the energy required for an electronic transition. The distribution of HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. For instance, in some imidazo[1,2-a] pyridine (B92270) derivatives, the HOMO is localized on the phenyl ring, while the LUMO is spread over the imidazopyridine moiety. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3-H-imidazo[4,5-b]pyridine | -3.1033 | -0.7442 | 2.3591 iucr.org |

| 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine | -4.0238 | -2.3507 | 1.6731 nih.gov |

| 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | - | - | 4.343 researchgate.net |

Reactivity Indices and Molecular Electrostatic Potentials (MEP)

Reactivity indices derived from DFT calculations, such as electronegativity (χ), hardness (η), and softness (σ), provide quantitative measures of a molecule's reactivity. These parameters are calculated from the HOMO and LUMO energies. nih.gov The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It helps in identifying the regions that are prone to electrophilic and nucleophilic attack.

In MEP analysis, red-colored regions indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack. Conversely, blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. For compounds like 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester, MEP analysis has been used to study its electrophilic and nucleophilic characteristics. ekb.eg

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the electronic excited states of molecules. nih.gov It is a powerful tool for simulating and interpreting electronic absorption spectra, such as UV-Vis spectra. acs.orgresearchgate.net

By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax). researchgate.netnih.gov These theoretical spectra can be compared with experimental data to validate the computational methodology and to assign the observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions. acs.org For example, TD-DFT calculations have been successfully used to simulate and interpret the singlet metal-to-ligand charge transfer (¹MLCT) spectra of ruthenium(II) complexes containing bipyridine ligands. acs.org

Crystal Structure Analysis and Intermolecular Interactions

X-ray crystallography provides precise information about the arrangement of molecules in the solid state, including bond lengths, bond angles, and intermolecular contacts. The analysis of crystal structures reveals the nature and geometry of intermolecular interactions that govern the crystal packing.

In the crystals of related bromo-substituted pyridines and their derivatives, various types of intermolecular interactions have been observed. These include:

π-π stacking: Interactions between aromatic rings are common in these systems. For instance, in a cyclometalated platinum(II) complex with a 2-(4-bromo-phenyl)pyridinato ligand, π-π stacking interactions with distances of approximately 3.4 Å are observed. nih.gov

Hydrogen bonding: Although conventional hydrogen bonds may be absent in some structures, weak C-H···N or C-H···O hydrogen bonds can play a significant role in stabilizing the crystal lattice. researchgate.net

Halogen bonding: The bromine atom in this compound can participate in halogen bonding (C-Br···X), where X is a halogen or another electronegative atom.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, researchers can identify regions of close contact between neighboring molecules. For analogues of this compound, this analysis reveals the prevalence of specific types of interactions that govern the crystal packing.

In a study of a related compound, 2-(4-bromo-phenyl)-4-methyl-6-oxo-1-phenyl-1,6-di-hydro-pyridine-3-carbonitrile, Hirshfeld surface analysis indicated that the most significant contributions to the crystal packing arise from H···H (36.2%), C···H/H···C (21.6%), N···H/H···N (12.2%), and Br···H/H···Br (10.8%) interactions. nih.gov Similarly, for 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the analysis showed dominant contributions from H···Br/Br···H (26.1%), H···H (21.7%), and H···C/C···H (21.3%) contacts. iucr.orgnih.gov For another analogue, 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, the major interactions were found to be H···H (50.6%), O···H/H···O (22.9%), C···H/H···C (11.1%), and Br···H/H···Br (11.6%). iucr.org

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Analogous Compounds

| Intermolecular Contact | 2-(4-bromo-phenyl)-...-pyridine-3-carbonitrile nih.gov | 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine iucr.orgnih.gov | 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-...-dione iucr.org |

| H···H | 36.2% | 21.7% | 50.6% |

| C···H/H···C | 21.6% | 21.3% | 11.1% |

| Br···H/H···Br | 10.8% | 26.1% | 11.6% |

| N···H/H···N | 12.2% | - | - |

| O···H/H···O | - | - | 22.9% |

| C···C | - | 6.5% | 0.1% |

Energy Framework Analysis of Crystal Packing

To further understand the energetics of the crystal packing, energy framework analysis is employed. This method calculates the interaction energies between a central molecule and its neighbors, distinguishing between electrostatic and dispersion components. The results are often visualized as cylindrical frameworks, where the thickness of the cylinders corresponds to the strength of the interaction.

Molecular Dynamics Simulations for Interfacial Adsorption and Conformational Dynamics

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules like this compound, particularly at interfaces and in solution. These simulations can model the adsorption of the molecule onto a surface, providing insights into the preferred binding orientations and the nature of the molecule-surface interactions. For instance, MD simulations have been used to study the interaction of pyridine derivatives with various surfaces, revealing the role of specific functional groups in the adsorption process. acs.orgnih.gov

Furthermore, MD simulations can explore the conformational landscape of flexible molecules. For this compound, the dihedral angle between the pyridine and methoxyphenyl rings is a key conformational parameter. MD simulations can track the time evolution of this angle, revealing the flexibility of the molecule and the relative energies of different conformers. This information is crucial for understanding its interactions with biological targets or its behavior in solution. acs.org

Theoretical Exploration of Molecular Switching Mechanisms

The potential for a molecule to act as a molecular switch is intrinsically linked to its electronic structure and its ability to undergo reversible changes in response to external stimuli such as light or an electric field. Theoretical methods, particularly Density Functional Theory (DFT), are instrumental in exploring these possibilities.

For pyridine-based compounds, theoretical studies often focus on the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's electronic excitability and reactivity. iucr.orgnih.govresearchgate.net In a study on 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the HOMO-LUMO gap was calculated to be 4.343 eV, providing insight into its electronic properties. iucr.orgnih.govresearchgate.net

By calculating how the electronic structure changes upon rotation around the bond connecting the two aromatic rings or upon protonation/deprotonation, it is possible to predict whether the molecule could function as a switch. For example, a significant change in the dipole moment or the HOMO-LUMO gap between two stable conformations could be exploited for switching applications. While specific studies on the molecular switching mechanisms of this compound are not available, the theoretical frameworks established for related pyridine derivatives suggest that such investigations would be a promising avenue for future research. mdpi.com

Applications of 2 Bromo 5 3 Methoxyphenyl Pyridine and Its Derivatives in Advanced Chemical Research

Role in Organic Synthesis and Building Block Chemistry

The structural architecture of 2-Bromo-5-(3-methoxyphenyl)pyridine makes it a valuable building block in synthetic organic chemistry. The presence of a bromine atom at the 2-position of the pyridine (B92270) ring provides a reactive handle for a variety of cross-coupling reactions, while the methoxyphenyl group can be used to modulate the electronic properties and solubility of the resulting molecules.

Precursor in the Synthesis of Complex Heterocyclic Systems

The 2-bromopyridine (B144113) motif is a well-established substrate in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the elaboration of the pyridine core into more complex, polycyclic, and fused heterocyclic systems. innospk.comnih.gov

Palladium-catalyzed reactions such as the Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions are commonly employed to functionalize the C2-position of the pyridine ring. For instance, in Suzuki coupling, the bromine atom can be readily displaced by a wide range of aryl or heteroaryl boronic acids. nih.gov This strategy is frequently used to synthesize biaryl and hetero-biaryl structures, which are common motifs in pharmaceuticals and functional materials. A study on the synthesis of pyridine-bridged analogues of the anticancer agent Combretastatin-A4 utilized palladium-catalyzed Suzuki coupling on dibromopyridines to introduce phenyl rings, demonstrating the feasibility of such transformations. acs.org

Furthermore, palladium-catalyzed carbonylative coupling reactions of bromopyridines with imines and alkynes have been developed to construct indolizine (B1195054) scaffolds, a class of nitrogen-containing fused heterocycles. nih.gov This highlights the potential of this compound to serve as a key starting material for generating diverse and complex heterocyclic frameworks that are otherwise difficult to access. science.govacs.org The synthesis of various substituted bi- and tri-cyclic heterocyclic systems often relies on the strategic use of halogenated pyridine precursors. acs.orgnih.govnih.gov

Table 1: Examples of Palladium-Catalyzed Reactions on Bromopyridine Scaffolds

| Reaction Name | Coupling Partners | Resulting Bond | Typical Catalyst |

| Suzuki Coupling | Organoboronic acid/ester | C-C | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Heck Coupling | Alkene | C-C | Pd(OAc)₂, PdCl₂ |

| Sonogashira Coupling | Terminal alkyne | C-C | Pd(PPh₃)₄/CuI |

| Buchwald-Hartwig Amination | Amine | C-N | Pd₂(dba)₃ with phosphine (B1218219) ligand |

| Carbonylative Coupling | CO, other reactants | C-C(O)-C | Pd(OAc)₂ |

Versatile Scaffold for Combinatorial Library Design

In medicinal chemistry, the development of new therapeutic agents often involves the synthesis and screening of large numbers of related compounds, known as combinatorial libraries. The goal is to explore a defined chemical space to identify molecules with high activity and selectivity for a biological target. The pyridine skeleton is a privileged scaffold in drug design due to its ability to form hydrogen bonds and its presence in numerous approved drugs. nih.gov

This compound serves as an excellent starting point for building such libraries. Its defined points of diversity—the reactive bromine atom and the potential for modification of the methoxyphenyl ring—allow for the systematic introduction of a wide variety of substituents. Through parallel synthesis techniques, the bromine atom can be replaced with different functional groups via cross-coupling reactions, while the methoxy (B1213986) group could potentially be demethylated to a phenol, which can then be further functionalized. This approach enables the rapid generation of a library of analogues, each with unique structural features. The synthesis of libraries of 3,4,5-trisubstituted 2(5H)-furanones from a common scaffold illustrates the power of this combinatorial approach in discovering new bioactive compounds. nih.gov The flexibility and established reactivity of the pyridine scaffold make it a cornerstone for creating libraries of compounds with diverse biological activities. nih.govresearchgate.net

Contribution to Material Science

The electronic and photophysical properties of conjugated organic molecules are highly dependent on their molecular structure. The combination of an electron-deficient pyridine ring with an electron-rich methoxyphenyl group in this compound suggests its derivatives could find applications in material science, particularly in the fields of organic electronics and photonics.

Development of Organic Electronic Materials and Devices

Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) are technologies built upon specially designed organic semiconductor materials. Pyridine-containing compounds are frequently incorporated into these materials to tune their electron-transporting properties, energy levels, and morphology. The introduction of a bromo-phenyl-pyridine core is a known strategy in the design of materials for OLEDs. bldpharm.com

While direct application of this compound in this context is not widely reported, its derivatives, obtained through cross-coupling reactions at the bromine position, are promising candidates. By coupling the parent molecule with various aromatic and heteroaromatic units, it is possible to create extended π-conjugated systems. The methoxy group on the phenyl ring acts as an electron-donating group, which can influence the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of the final material, a critical factor for efficient charge injection and transport in electronic devices. The synthesis of complex molecules like 4-(3-Bromo-4-methoxyphenyl)pyridine and its availability from suppliers of materials for OLEDs underscores the relevance of this molecular architecture in the field. bldpharm.com

Applications in Liquid Crystal Synthesis

Liquid crystals (LCs) are materials that exhibit phases with properties intermediate between those of a conventional liquid and a solid crystal. Their unique ability to be manipulated by electric fields forms the basis of modern display technology. The molecular shape of a compound is a key determinant of its liquid crystalline behavior, with rod-like (calamitic) or disk-like (discotic) structures being common.

Heterocyclic rings, including pyridine, are often incorporated into the rigid core of calamitic liquid crystals to influence properties such as polarity, viscosity, and mesophase behavior. A study on a homologous series of pyridine-based liquid crystals demonstrated that molecules containing a pyridine ring linked to a phenylbenzoate unit through a Schiff base/ester linkage exhibit stable nematic and smectic liquid crystal phases. nih.gov The presence of a terminal methoxy group is also a common feature in many liquid crystal designs. This suggests that this compound could serve as a valuable precursor for the synthesis of novel liquid crystalline materials. By replacing the bromine atom with another mesogenic (LC-promoting) group, it would be possible to create three-ring systems with the potential for desirable mesomorphic properties.

Table 2: Mesophase Behavior of a Pyridine-Based Liquid Crystal Series (Tn)

| Compound | Alkoxy Chain (n) | Melting Point (°C) | Clearing Point (°C) | Mesophases Observed |

| T6 | 6 | 110.5 | 164.4 | Nematic (N) |

| T8 | 8 | 101.6 | 153.1 | Smectic A (SmA), Nematic (N) |

| T10 | 10 | 98.4 | 148.5 | Smectic A (SmA), Nematic (N) |

| T12 | 12 | 95.2 | 145.3 | Smectic A (SmA), Nematic (N) |

| T14 | 14 | 99.1 | 141.2 | Smectic A (SmA), Nematic (N) |

| T16 | 16 | 103.7 | 135.8 | Smectic A (SmA) |

| Data adapted from a study on (E)-4-((pyridin-3-ylmethylene)amino)phenyl 4-(alkoxy)benzoate derivatives, illustrating the influence of structure on liquid crystal phases. nih.gov |

Design of Materials with Specific Photophysical Attributes

The design of molecules with tailored photophysical properties—such as strong absorption at specific wavelengths, high fluorescence quantum yields, or efficient phosphorescence—is crucial for applications ranging from bio-imaging to sensing and lighting. The combination of electron-donating and electron-accepting moieties within a single conjugated molecule is a common strategy for tuning these properties.

In derivatives of this compound, the pyridine ring acts as an electron-acceptor while the methoxyphenyl group is an electron-donor. This intramolecular charge-transfer (ICT) character can lead to interesting photophysical behaviors. The properties can be further fine-tuned by replacing the bromine atom with other functional groups, thereby extending the π-conjugation and modifying the electronic landscape of the molecule. For example, computational studies on pyridine-based Schiff base/ester derivatives have shown that the distribution of electron clouds at the HOMO and LUMO levels can be systematically varied, which directly impacts the absorption and emission characteristics of the materials. nih.gov This modular approach allows for the rational design of new fluorescent or phosphorescent materials based on the this compound scaffold.

Exploration in Catalysis and Coordination Chemistry

Beyond medicinal chemistry, the unique electronic properties of substituted pyridines make them valuable in the field of catalysis and coordination chemistry.

1 Ligand Synthesis for Transition Metal Complexes

The pyridine nitrogen atom possesses a lone pair of electrons, making it an excellent donor for coordinating with transition metals. The electronic nature of the pyridine ring, and thus its coordinating ability, can be modulated by its substituents. A bromine atom acts as an electron-withdrawing group, while a methoxy group is electron-donating. This electronic push-pull can influence the stability and reactivity of the resulting metal complexes.

Derivatives of 2-bromopyridine are common precursors for creating bipyridine and terpyridine ligands, which are fundamental in coordination chemistry. researchgate.net While specific examples for this compound are not detailed, related structures are used in palladium-catalyzed reactions, such as Suzuki couplings, where the pyridine compound itself acts as a ligand or substrate for the metal catalyst. acs.orgacs.org The synthesis of 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, for example, is achieved through a palladium-catalyzed Suzuki coupling, demonstrating the reactivity of the bromo-pyridine moiety in forming new carbon-carbon bonds, a key step in ligand elaboration. nih.gov

2 Catalytic Applications of Derivatives

Once incorporated into transition metal complexes, pyridine-based ligands can play a crucial role in catalysis. The complexes can be designed to catalyze a wide range of organic transformations. For example, palladium complexes are widely used for cross-coupling reactions. beilstein-journals.org While direct catalytic applications of complexes derived from this compound are not documented, the broader class of substituted pyridine ligands is integral to catalysts used in C-H activation and trifluoromethylation reactions, which are important for synthesizing complex pharmaceutical intermediates. beilstein-journals.org The development of efficient catalysts often relies on tuning the steric and electronic properties of the ligands, a role for which substituted pyridines are well-suited.

Advanced Spectroscopic and Electrochemical Characterization Techniques Applied to Pyridine Aryl Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 2-Bromo-5-(3-methoxyphenyl)pyridine in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a detailed picture of the atomic connectivity and chemical environment can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 2-(3-Methoxyphenyl)pyridine, provides insight into the expected signals for the target molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the methoxy (B1213986) group (OCH₃) protons typically appear as a sharp singlet. The aromatic protons on both the pyridine (B92270) and phenyl rings will exhibit complex splitting patterns (multiplets, doublets, triplets) in the downfield region of the spectrum, with their specific chemical shifts and coupling constants being highly dependent on their relative positions and the electronic effects of the substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon atom attached to the bromine will be significantly influenced by the halogen's electronegativity and will appear at a characteristic chemical shift. Similarly, the carbon atoms of the methoxy group and those in the aromatic rings will have predictable chemical shift ranges. For instance, in 2-(3-Methoxyphenyl)pyridine, the carbon signals have been reported, providing a reference for assigning the spectrum of the brominated analogue. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Related Phenylpyridine Structures

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 2-(3-Methoxyphenyl)pyridine | CDCl₃ | 8.74 – 8.66 (m, 1H), 7.80 (d, J = 8.0 Hz, 1H), 7.75 (dd, J = 7.6, 1.6 Hz, 1H), 7.69 (td, J = 7.6, 2.0 Hz, 1H), 7.41 – 7.33 (m, 1H), 7.23 – 7.23 (m, 1H), 7.08 (td, J = 7.6, 0.8 Hz, 1H), 7.00 (d, J = 8.4 Hz, 1H), 3.84 (s, 3H) | 156.8, 156.0, 149.3, 135.6, 131.1, 129.9, 129.0, 125.1, 21.6, 121.0, 111.2, 55.5 |

| 2-Phenylpyridine | CDCl₃ | 8.83 – 8.60 (m, 1H), 8.11 – 7.91 (m, 2H), 7.84 – 7.65 (m, 2H), 7.55 – 7.48 (m, 2H), 7.47 – 7.40 (m, 1H), 7.37 – 7.15 (m, 1H) | Not explicitly provided in the search results. |

Note: The data presented is for related structures and serves as a reference for the expected spectral features of this compound. The exact chemical shifts for the target compound may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and investigating the fragmentation patterns of this compound.

Electron Ionization-Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the intact molecule's mass. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). For the related compound 2-bromopyridine (B144113), the mass of the molecular ion is 157. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition of this compound. This technique can distinguish between compounds with the same nominal mass but different chemical formulas.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing complex mixtures or for purifying the target compound before mass analysis.

Table 2: Predicted Mass Spectrometric Data for 2-Bromo-5-(trifluoromethyl)pyridine (B156976)

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 225.94738 | 136.8 |

| [M+Na]⁺ | 247.92932 | 150.2 |

| [M-H]⁻ | 223.93282 | 138.7 |

| [M+NH₄]⁺ | 242.97392 | 157.6 |

| [M+K]⁺ | 263.90326 | 138.9 |

| [M+H-H₂O]⁺ | 207.93736 | 134.9 |

| [M+HCOO]⁻ | 269.93830 | 154.1 |

| [M+CH₃COO]⁻ | 283.95395 | 184.5 |

| [M+Na-2H]⁻ | 245.91477 | 145.4 |

| [M]⁺ | 224.93955 | 151.2 |

| [M]⁻ | 224.94065 | 151.2 |

Note: This data is for the related compound 2-bromo-5-(trifluoromethyl)pyridine and is provided as an illustrative example of the types of adducts and collision cross-section values that can be obtained from mass spectrometry. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrations of chemical bonds.

Key expected vibrational modes for this compound include:

C-H stretching vibrations of the aromatic rings.

C=C and C=N stretching vibrations within the pyridine and phenyl rings.

C-O stretching vibrations of the methoxy group.

C-Br stretching vibration , which typically appears in the fingerprint region of the spectrum.

Aromatic C-H bending vibrations , which can provide information about the substitution pattern of the rings.

For similar structures, such as 2-amino-5-methylpyridine, vibrational spectral analysis has been reported, providing a basis for interpreting the IR spectrum of the target compound. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the aromatic pyridine and phenyl rings. The position and intensity of these bands are influenced by the substituents (bromo and methoxy groups) and the conjugation between the two aromatic rings. For instance, in related copper complexes of 2-bromomethylpyridines, π-π* absorptions were observed around 263-270 nm. researchgate.net

X-ray Diffraction (XRD) for Solid-State Structure Determination and Conformational Studies

Single-crystal X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. An XRD analysis would provide detailed information on:

Bond lengths and angles within the molecule.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-π stacking.

For example, a study on ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate revealed its crystal structure and intermolecular interactions through XRD analysis. vensel.org Similarly, the crystal structure of 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl] was determined, and the dihedral angle between the constituent rings was measured. iucr.org

Electrochemical Techniques for Redox Behavior Analysis

Electrochemical techniques, such as voltammetry and polarography, can be employed to investigate the redox properties of this compound. These methods involve applying a potential to a solution of the compound and measuring the resulting current.

By analyzing the voltammetric data, it is possible to determine the oxidation and reduction potentials of the molecule. This information provides insights into the stability of the compound and its ability to participate in electron transfer reactions. The presence of the electron-withdrawing bromine atom and the electron-donating methoxy group will influence the ease with which the molecule can be oxidized or reduced.

Future Research Directions and Emerging Trends

Development of Novel Asymmetric Synthetic Routes

The synthesis of chiral bipyridines is of significant interest due to their application as ligands in asymmetric catalysis. hawaii.edu Future research will likely focus on developing novel asymmetric synthetic routes to produce enantiomerically pure forms of 2-Bromo-5-(3-methoxyphenyl)pyridine derivatives. Current methods for creating chiral bipyridines often involve the de novo construction of the pyridine (B92270) nucleus, utilizing precursors from the chiral pool. acs.orgacs.org Researchers have successfully synthesized a range of chiral bipyridine-type ligands using this approach. acs.org Another promising strategy is the stereoselective oxidative homocoupling of a chiral pyridine N-oxide, which has been shown to produce chiral 2,2′-bipyridinediol ligands with excellent stereoselectivity. rsc.org The development of unsymmetrically substituted bipyridine N,N'-dioxides as catalysts for reactions like the allylation of aldehydes also presents a potential avenue for creating chiral environments. cuni.cz These approaches could be adapted to introduce chirality into molecules derived from this compound, expanding their utility in asymmetric transformations.

Exploration of C-H Activation and Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful tool in medicinal chemistry and materials science for rapidly diversifying molecular structures. acs.orgacs.org For this compound, the exploration of C-H activation and LSF strategies could unlock new avenues for creating novel derivatives with tailored properties. Transition metal-catalyzed C-H functionalization has become a key method for the synthesis and modification of complex organic molecules, including pyridines. beilstein-journals.orgrsc.org

Recent advancements have demonstrated the utility of various metals, including ruthenium and rare earth metals, in catalyzing the C-H functionalization of pyridines. beilstein-journals.orgnih.gov For instance, ruthenium(II) catalysis has been employed for the domino C-O/C-N/C-C bond formation in 2-bromopyridines, leading to multi-heteroarylated 2-pyridone products. nih.gov This involves a proposed pathway of oxygen incorporation, a Buchwald-Hartwig-type reaction, and C-H bond activation. Furthermore, cooperative C-H activation of pyridine has been achieved using rhodium and iridium complexes, resulting in a bridging 2-pyridyl group. rsc.org

LSF can also be achieved through methods like the Staudinger reaction on phosphine-appended 2,2'-bipyridine (B1663995) ligands, allowing for the introduction of various functional groups post-metalation. rsc.orgrsc.orgdocumentsdelivered.com This modular approach allows for the tuning of ligand properties and the incorporation of appended functionalities. rsc.orgrsc.org These strategies could be applied to this compound to generate a library of derivatives with diverse electronic and steric properties for various applications.

Integration into Supramolecular Assemblies and Frameworks

The bipyridine unit is a well-established building block in supramolecular chemistry, capable of forming a wide range of assemblies through coordination with metal ions and other non-covalent interactions. wikipedia.orgacs.orgtandfonline.comacs.org The integration of this compound into supramolecular structures like metal-organic frameworks (MOFs) is a promising area of future research.

Bipyridine-based ligands are frequently used in the construction of MOFs, which are crystalline porous materials with applications in gas storage, separation, and catalysis. mdpi.comrsc.org MOFs can be designed with open 2,2′-bipyridine sites that can readily form complexes with metal ions, leading to catalytically active materials. rsc.org For example, a Zr(IV)-based MOF with open bipyridine sites has been shown to be an efficient and recyclable catalyst for the Suzuki-Miyaura cross-coupling reaction. rsc.org Similarly, Ni(II)-based MOFs with mixed carboxylate and bipyridine ligands have been synthesized and utilized for sensing and photoelectrochemical applications. acs.org The unique substitution pattern of this compound could lead to MOFs with novel topologies and functionalities. The methoxy (B1213986) group could participate in hydrogen bonding, while the bromo-substituent offers a handle for post-synthetic modification within the framework.

Furthermore, bipyridine derivatives are known to form diverse supramolecular structures through hydrogen bonding and π-π stacking interactions. acs.orgresearchgate.net The flexible nature of ligands like 4,4′-bipyridine-N,N′-dioxide allows for the formation of coordinate and hydrogen bonds, as well as aromatic stacking interactions, leading to complex multi-dimensional networks. researchgate.net The specific stereoelectronic properties of this compound could be harnessed to direct the assembly of unique supramolecular architectures with tailored properties.

Advanced Computational Modeling for Predictive Design and Property Optimization

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of molecules and materials. researchgate.netnih.govresearchgate.netresearchgate.netnih.govnih.govresearchgate.net For this compound and its derivatives, advanced computational modeling can play a crucial role in predictive design and property optimization.

DFT calculations can be used to investigate the electronic structure, frontier molecular orbitals (HOMO and LUMO), and global reactivity descriptors of bipyridine derivatives. researchgate.netnih.govchemmethod.com These calculations can provide insights into how different substituents affect the electronic and structural properties of the molecule. researchgate.net For instance, studies on substituted 2,2'-bipyridines have shown that substituents can significantly alter the electronic properties through inductive and resonance effects. researchgate.net This predictive power can guide the synthesis of new derivatives with desired characteristics.

Furthermore, computational modeling is essential for understanding the excited-state properties of metal-bipyridine complexes, which is critical for applications in photochemistry and optoelectronics. nih.govresearchgate.net By modeling the excited-state distortions and vibronic coupling, researchers can simulate emission spectra and understand the factors that influence the photophysical properties of these complexes. nih.gov This knowledge can be applied to the design of new materials based on this compound with optimized light-emitting or light-harvesting capabilities.

Design of Functional Materials with Tailored Optoelectronic Properties

The development of functional organic materials with tailored optoelectronic properties is a rapidly growing field, with applications in organic light-emitting diodes (OLEDs), solar cells, and sensors. iut.ac.irresearchgate.netkcl.ac.ukbeilstein-journals.orgacademie-sciences.frchemrxiv.orgnih.govnih.gov The this compound scaffold is a promising platform for the design of such materials.

The electronic and optical properties of materials containing bipyridine units can be tuned by modifying the substituents on the pyridine rings and by incorporating different metal centers. iut.ac.irrsc.org For example, introducing electron-donating or electron-withdrawing groups can alter the HOMO and LUMO energy levels, thereby changing the absorption and emission characteristics of the material. nih.govnih.gov The combination of the electron-donating methoxy group and the electron-withdrawing bromo-substituent in this compound provides a starting point for creating push-pull type fluorophores.

Furthermore, the bromine atom serves as a versatile handle for introducing further π-conjugation through cross-coupling reactions, allowing for the synthesis of larger, more complex chromophores. By systematically varying the structure of derivatives of this compound, it is possible to create a library of materials with a wide range of optoelectronic properties, suitable for various applications. Computational modeling can be used in conjunction with experimental synthesis and characterization to guide the design of these materials for optimal performance in specific devices. chemmethod.com

Q & A

Basic: What are the common synthetic routes for preparing 2-Bromo-5-(3-methoxyphenyl)pyridine?

Methodological Answer:

The synthesis typically involves halogenation and coupling strategies. A multi-step approach may include:

Halogenation: Introducing bromine at the 2-position of pyridine via electrophilic substitution using Br₂ or N-bromosuccinimide (NBS) under controlled conditions .

Coupling Reactions: Suzuki-Miyaura cross-coupling to attach the 3-methoxyphenyl group to the bromopyridine scaffold. This requires a palladium catalyst (e.g., Pd(PPh₃)₄), arylboronic acid, and a base (e.g., Na₂CO₃) in a solvent like 1,4-dioxane/water (4:1) at 80–110°C .

Protection/Deprotection: Methoxy groups may require protection (e.g., using trimethylsilyl chloride) during reactive steps .

Key Considerations:

- Solvent polarity impacts reaction efficiency (e.g., acetonitrile vs. ethanol) .

- Catalyst loading (1–5 mol%) and temperature control are critical for yield optimization .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substitution patterns (e.g., coupling constants reveal aryl group orientation) .

- X-ray Crystallography: SHELXL/SHELXTL software refines crystal structures, resolving bond angles and torsional strain (e.g., C-Br bond length: ~1.89 Å) .

- Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 294.03) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.